1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-propan-2-ylcyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8,10-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEQETHAGGNHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575169 | |
| Record name | 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67580-45-4 | |
| Record name | 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations of 1 4 Propan 2 Yl Cyclohexyl Ethan 1 One
Mechanistic Studies of Ketone Reactivity on the Cyclohexyl Ring System
The reactivity of the acetyl group in 1-[4-(propan-2-yl)cyclohexyl]ethan-1-one is significantly influenced by its connection to the cyclohexyl ring. The conformation of the ring system plays a crucial role in the stereoelectronic requirements of various reactions. For reactions to occur, the involved groups often need to be in an antiperiplanar arrangement, which typically involves a diaxial disposition of the substituents. spcmc.ac.in This principle governs ring formation, rearrangements, and fragmentation reactions. spcmc.ac.in
Photochemical reactions, initiated by the absorption of UV light by the ketone's carbonyl group, represent another facet of its reactivity. For cyclic ketones, such as cyclohexanone (B45756), Norrish Type-I photochemistry is a significant pathway, involving the cleavage of the α-carbon-carbon bond to form a biradical intermediate. nih.govuci.edu This biradical can then undergo further reactions, including isomerization or decarbonylation. nih.govuci.edu While this compound is not a cyclic ketone itself, the photo-activated carbonyl group can initiate radical reactions by abstracting a hydrogen atom from the adjacent cyclohexyl ring. cdnsciencepub.com This process generates a cyclohexyl radical, which can then participate in subsequent transformations. cdnsciencepub.com The stability of this radical intermediate is a key factor in determining the reaction's facility. cdnsciencepub.com
In reactions where a leaving group is present on the carbon adjacent to the carbonyl (the α-carbon), the stereochemistry of the cyclohexyl ring dictates the outcome. For instance, in elimination reactions, an antiperiplanar arrangement between the hydrogen to be removed and the leaving group is favored for an E2 mechanism to proceed efficiently. spcmc.ac.in Similarly, substitution reactions can be influenced by the accessibility of the reaction center, which is determined by the axial or equatorial position of the reacting groups. spcmc.ac.in
Hydrogenation and Dehydrogenation Transformations Involving the Cyclohexyl Moiety
The carbonyl group and the cyclohexyl ring of this compound can undergo hydrogenation and dehydrogenation reactions, which are fundamental transformations in organic synthesis.
Hydrogenation: Hydrogenation of the ketone functionality in this compound yields the corresponding secondary alcohol, 1-[4-(propan-2-yl)cyclohexyl]ethanol. This reduction can be achieved using various catalytic systems. A common method involves catalytic hydrogenation with hydrogen gas over a metal catalyst. For instance, processes have been developed for the hydrogenation of structurally similar compounds, such as acetophenone, using ruthenium-based catalysts. google.com A catalyst comprising 1 to 5 weight % of ruthenium dispersed on a silica (B1680970) support has been shown to be effective in such transformations. google.com Other common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which deliver a hydride ion to the carbonyl carbon.
Dehydrogenation: Dehydrogenation is the reverse process, converting the secondary alcohol back into the ketone. This oxidation reaction is often accomplished using metal-based catalysts. For example, the dehydrogenation of secondary alcohols like 2-butanol (B46777) to the corresponding ketone is industrially performed using copper, zinc, or bronze catalysts. quora.com This type of transformation is a standard method for ketone synthesis.
| Transformation | Reagent/Catalyst | Product |
| Hydrogenation | H₂ / Ru on Silica google.com | 1-[4-(Propan-2-yl)cyclohexyl]ethanol |
| Sodium Borohydride (NaBH₄) | 1-[4-(Propan-2-yl)cyclohexyl]ethanol | |
| Lithium Aluminum Hydride (LiAlH₄) | 1-[4-(Propan-2-yl)cyclohexyl]ethanol | |
| Dehydrogenation | Copper (Cu) or Zinc (Zn) catalyst quora.com | This compound |
Rearrangement Reactions of the Cyclohexyl Ethanone (B97240) Framework
The structure of this compound is susceptible to molecular rearrangements, particularly those involving the ketone group or radical intermediates on the cyclohexyl ring.
One of the most notable rearrangement reactions for ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxy acid (like m-CPBA) or hydrogen peroxide. wiley-vch.de The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of the alkyl groups is a critical factor in determining the product. The general order of migration is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de For this compound, the two migrating groups are cyclohexyl and methyl. Given the much higher migratory aptitude of the cyclohexyl group, the Baeyer-Villiger oxidation is predicted to yield 4-(propan-2-yl)cyclohexyl acetate (B1210297) as the major product. wiley-vch.de
Rearrangements can also occur via radical intermediates. Under conditions that generate a radical on the cyclohexyl ring, such as photochemical reactions, the ring itself can undergo rearrangement. nih.gov For example, a cyclohexyl radical can rearrange to a cyclopentylmethyl radical. nih.gov This process can occur through a sequence of ring-opening to form a hexenyl radical, followed by a 5-exo ring-closure. nih.gov The energetic feasibility of such a rearrangement depends heavily on the presence and position of radical-stabilizing substituents on the ring. nih.gov
| Reaction Name | Reagent | Key Mechanistic Feature | Predicted Product |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) wiley-vch.de | Migration of the more substituted group (cyclohexyl) wiley-vch.de | 4-(Propan-2-yl)cyclohexyl acetate |
| Radical Rearrangement | Radical initiator (e.g., UV light) | Ring-opening and re-closure of a cyclohexyl radical intermediate nih.gov | Cyclopentylmethyl derivative |
Electrophilic and Nucleophilic Additions to the Carbonyl Group
The carbon-oxygen double bond of the ketone is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs the addition reactions to the carbonyl group.
Electrophilic Addition: Electrophilic addition to the carbonyl group is not a typical reaction pathway for simple ketones. While the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base (e.g., during acid catalysis), addition of an electrophile to the oxygen does not typically lead to a stable addition product in the same way that alkenes undergo electrophilic addition.
Nucleophilic Addition: Nucleophilic addition is the characteristic reaction of ketones. A wide variety of nucleophiles can attack the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield the final product. youtube.com Since this compound is a saturated ketone, these additions are exclusively 1,2-additions, meaning the nucleophile adds directly to the carbonyl carbon (position 1) and the resulting negative charge is localized on the oxygen (position 2). youtube.comyoutube.com
Common nucleophilic addition reactions include:
Grignard Reaction: Reaction with an organomagnesium halide (Grignard reagent, e.g., CH₃MgBr) followed by an aqueous workup adds an alkyl group and produces a tertiary alcohol. quora.com
Reduction by Hydrides: As mentioned in section 3.2, reagents like NaBH₄ and LiAlH₄ act as sources of the hydride nucleophile (H⁻) to form a secondary alcohol. youtube.com
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) forms a cyanohydrin, which is a valuable synthetic intermediate.
Acetal Formation: In the presence of an acid catalyst, ketones react with two equivalents of an alcohol to form an acetal, which can serve as a protecting group for the carbonyl.
| Nucleophile | Reagent Example | Product Type |
| Organometallic | Grignard Reagent (R-MgX) quora.com | Tertiary Alcohol |
| Hydride | Sodium Borohydride (NaBH₄) youtube.com | Secondary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Alcohol | Ethanol (CH₃CH₂OH) with H⁺ catalyst | Acetal |
| Amine | Primary Amine (R-NH₂) | Imine |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular framework.
The compound exists as cis and trans stereoisomers, which arise from the relative orientation of the acetyl and propan-2-yl groups on the cyclohexane (B81311) ring. These isomers are distinguishable by NMR due to the different magnetic environments of their respective nuclei. In the more stable trans isomer, both bulky substituents are expected to occupy equatorial positions to minimize steric strain. In the cis isomer, one substituent would be in an axial position and the other equatorial.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key expected signals include a singlet for the methyl protons of the acetyl group, a multiplet for the methine proton of the propan-2-yl group, and a doublet for the two methyl groups of the propan-2-yl substituent. The protons on the cyclohexane ring will appear as a complex series of multiplets. The chemical shifts and coupling constants, particularly for the protons at the C1 and C4 positions of the cyclohexane ring, are diagnostic for differentiating between the cis and trans isomers.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon (C=O), the methyl carbon of the acetyl group, the carbons of the propan-2-yl group, and the carbons of the cyclohexane ring. The chemical shift of the carbonyl carbon is typically found in the downfield region (>200 ppm). Similar to ¹H NMR, the chemical shifts of the cyclohexane ring carbons can be used to assign the stereochemistry.
Predicted ¹H and ¹³C NMR Chemical Shifts:
While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on data from analogous compounds like 1-cyclohexylethanone. chemicalbook.comnist.gov
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~210-215 |
| CH₃ (acetyl) | ~2.1 | ~28 |
| CH (cyclohexyl, C1) | ~2.3-2.5 | ~50 |
| CH (propan-2-yl) | ~1.5-1.7 | ~32 |
| CH₂ (cyclohexyl) | ~1.0-1.9 | ~26-35 |
| CH (cyclohexyl, C4) | ~1.0-1.4 | ~43 |
| CH₃ (propan-2-yl) | ~0.8-0.9 | ~20 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a saturated aliphatic ketone, this band is typically observed in the region of 1705-1725 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations for the sp³-hybridized carbons of the alkyl groups (cyclohexyl, propan-2-yl, and acetyl) just below 3000 cm⁻¹, and C-H bending vibrations around 1350-1470 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman are different from IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The C-C and C-H vibrations of the alkyl framework often give rise to strong Raman signals, providing a detailed fingerprint of the molecule.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type | Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | 2850-2960 | IR, Raman | Strong |
| C=O Stretch | 1705-1725 | IR | Strong |
| C=O Stretch | 1705-1725 | Raman | Moderate |
| C-H Bend (CH₂, CH₃) | 1350-1470 | IR | Moderate |
Electronic Spectroscopy (UV-Vis) and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. The part of a molecule responsible for this absorption is called a chromophore.
In this compound, the only chromophore is the carbonyl group (C=O). Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an anti-bonding π* orbital. This is known as an n→π* transition. For aliphatic ketones, this transition is formally forbidden by symmetry rules, resulting in a low molar absorptivity (ε). The absorption maximum (λ_max) for this transition is typically found in the range of 270-300 nm. The specific λ_max and ε value can be influenced by the solvent used for the analysis.
Computational Chemistry and Theoretical Investigations of 1 4 Propan 2 Yl Cyclohexyl Ethan 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetics of molecules. acs.orgubc.ca For a molecule like 1-[4-(propan-2-yl)cyclohexyl]ethan-1-one, DFT calculations, typically using hybrid functionals like B3LYP, can provide detailed insights into its fundamental properties. acs.orgrsc.org
Electronic Properties: DFT is used to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. These calculations also yield the molecule's dipole moment, polarizability, and hyperpolarizability, which are essential for understanding its interaction with electric fields and its potential applications in nonlinear optics. rsc.orgnih.gov
Optimized Geometry and Energetics: DFT calculations are employed to find the molecule's lowest energy geometry (the ground state structure). This involves optimizing bond lengths, bond angles, and dihedral angles. doi.org For this compound, this would determine the precise three-dimensional arrangement of the cyclohexane (B81311) ring and its substituents. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. acs.orgresearchgate.net
Table 1: Illustrative Electronic Properties Calculated by DFT for a Substituted Cyclohexanone (B45756) Note: This table presents typical data for a molecule structurally similar to this compound and is for illustrative purposes only.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.1 | Debye |
| Polarizability | 25.4 | ų |
Conformational Analysis and Potential Energy Surface Mapping
The non-planar structure of the cyclohexane ring means that this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. pdx.edu
Chair and Boat Conformations: The cyclohexane ring most commonly adopts a low-energy "chair" conformation. Through a process called ring flipping, one chair conformation can interconvert to another. youtube.com For a disubstituted cyclohexane like the target molecule, the substituents (propan-2-yl and acetyl groups) can be in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. fiveable.melumenlearning.com Generally, conformations where bulky substituents occupy equatorial positions are energetically favored to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org
Potential Energy Surface (PES): Computational methods can map the potential energy surface (PES) by calculating the energy of the molecule as a function of its geometry, for instance, by systematically rotating specific bonds. This allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them. For this compound, this would involve analyzing the cis and trans isomers and their respective chair conformations to determine the global minimum energy structure. fiveable.meyoutube.com The energy difference between conformers dictates their relative populations at equilibrium. libretexts.org
Table 2: Example of Relative Energies for Conformers of a 1,4-Disubstituted Cyclohexane Note: This is a hypothetical energy profile for the cis and trans isomers of this compound to illustrate conformational preferences.
| Isomer | Conformation | Relative Energy (kJ/mol) | Stability |
| trans | Diequatorial (e,e) | 0 | Most Stable |
| trans | Diaxial (a,a) | >20 | Least Stable |
| cis | Axial/Equatorial (a,e) | ~8 | Intermediate |
| cis | Equatorial/Axial (e,a) | ~8 | Intermediate |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as solvents. nih.gov
For this compound, an MD simulation would typically place the molecule in a simulated box of a chosen solvent (e.g., water or an organic solvent) and track its movement and the movement of the solvent molecules over a period of nanoseconds or microseconds. nih.gov This provides insights into:
Solvation Effects: How the solvent influences the conformational preferences of the molecule.
Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, van der Waals forces) between the ketone and surrounding molecules. researchgate.net
Transport Properties: The simulation can be used to estimate properties like diffusion coefficients.
These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, such as in a fragrance formulation or a biological system. scispace.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new molecules based on their chemical structure. researchgate.netmdpi.com These models are particularly valuable in the fragrance and pharmaceutical industries for designing new compounds with desired characteristics. nih.govnih.gov
For a compound like this compound, which is likely a fragrance ingredient, a QSAR/QSPR study would involve:
Data Set Compilation: Gathering a set of structurally similar molecules (analogs) with known experimental data for a specific property (e.g., odor intensity, skin sensitization, boiling point).
Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors (e.g., electronic, topological, steric properties) for each molecule in the data set.
Model Building: Employing statistical methods, such as multiple linear regression or machine learning, to build a mathematical equation that correlates the descriptors with the measured activity or property. researchgate.net
Prediction: Using the validated model to predict the properties of new, unsynthesized analogs of this compound, allowing for the virtual screening of promising candidates. nih.gov
In Silico Prediction of Reaction Pathways and Mechanisms
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. arxiv.org For this compound, in silico methods can be used to predict how it might be synthesized or how it might degrade under certain conditions. researchgate.netnih.gov
This involves using methods like DFT to map the entire reaction pathway from reactants to products. rsc.orgresearchgate.net Key steps include:
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to occur.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Identifying Intermediates: Locating any stable or transient species that are formed during the course of the reaction.
By comparing the activation energies of different possible pathways, chemists can predict the most likely reaction mechanism and the expected products. researchgate.netresearchgate.net This is valuable for optimizing synthetic routes to produce higher yields or for understanding potential degradation pathways that might occur during storage or use. nih.gov
Stereochemistry, Chirality, and Conformational Dynamics of 1 4 Propan 2 Yl Cyclohexyl Ethan 1 One
Identification and Characterization of Diastereomers and Enantiomers
The structure of 1-[4-(propan-2-yl)cyclohexyl]ethan-1-one contains two stereocenters: the carbon atom of the cyclohexane (B81311) ring bonded to the acetyl group (C1) and the carbon atom bonded to the isopropyl group (C4). The presence of two distinct chiral centers means that the compound can exist as a maximum of four stereoisomers (2^n, where n=2). These stereoisomers manifest as two pairs of enantiomers.
Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.com In this case, the stereoisomers can be designated based on the R/S configuration at each stereocenter: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R).
The (1R, 4R) and (1S, 4S) isomers are a pair of enantiomers.
The (1R, 4S) and (1S, 4R) isomers are another pair of enantiomers.
The relationship between any member of the first pair and any member of the second pair is diastereomeric. For example, (1R, 4R) is a diastereomer of (1R, 4S) and (1S, 4R).
The identification and characterization of these isomers involve distinct analytical techniques. Diastereomers have different physical properties, such as boiling points, melting points, and solubility. Consequently, they can be separated and identified using standard chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), as well as distinguished by spectroscopic methods like Nuclear Magnetic Resonance (NMR).
Enantiomers, conversely, have identical physical properties in an achiral environment, making their separation and individual characterization more complex. Their defining characteristic is their opposite interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise direction (+, dextrorotatory), while its mirror image will rotate it to an equal degree in the counter-clockwise direction (-, levorotatory). Polarimetry is the primary technique used to characterize enantiomers based on this property.
| Stereoisomer Configuration | Relationship to (1R, 4R) | Isomer Type |
|---|---|---|
| (1S, 4S) | Enantiomer | Pair 1 |
| (1R, 4S) | Diastereomer | Pair 2 |
| (1S, 4R) | Diastereomer | Pair 2 |
Analysis of Cis/Trans Isomerism of the Cyclohexyl Substituents
The diastereomers of this compound are defined by the relative spatial orientation of the acetyl and isopropyl groups on the cyclohexane ring. This is described as cis-trans isomerism. openstax.org
Trans Isomer : The substituents are on opposite faces of the cyclohexane ring. This corresponds to the (1R, 4R) and (1S, 4S) enantiomeric pair.
Cis Isomer : The substituents are on the same face of the ring. This corresponds to the (1R, 4S) and (1S, 4R) enantiomeric pair.
Because they are diastereomers, the cis and trans isomers have distinct physical and spectroscopic properties and can be separated by methods such as fractional distillation or chromatography.
| Isomer Type | Substituent Orientation | Corresponding Enantiomeric Pairs |
|---|---|---|
| Trans | Substituents on opposite faces of the ring | (1R, 4R) / (1S, 4S) |
| Cis | Substituents on the same face of the ring | (1R, 4S) / (1S, 4R) |
Influence of Conformational Equilibria on Reactivity and Selectivity
The reactivity of the acetyl group in this compound is significantly influenced by the conformational equilibrium of the cyclohexane ring. Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
Due to steric hindrance, bulky substituents preferentially occupy the more stable equatorial position. The isopropyl group is considerably bulkier than the acetyl group and thus has a strong preference for the equatorial position. This preference dictates the most stable conformation for both the cis and trans isomers.
Trans Isomer : In the most stable conformation, both the large isopropyl group and the acetyl group can occupy equatorial positions (diequatorial). This is a relatively low-energy and stable arrangement. The carbonyl group is readily accessible for chemical reactions.
Cis Isomer : For the cis isomer, if the bulky isopropyl group occupies the preferred equatorial position, the acetyl group is forced into the less stable axial position. This axial-equatorial arrangement is higher in energy than the diequatorial conformation of the trans isomer due to 1,3-diaxial interactions between the axial acetyl group and the axial hydrogens on the ring.
This conformational difference directly impacts chemical reactivity and selectivity. For reactions involving nucleophilic attack on the carbonyl carbon of the acetyl group, the steric environment is different for the two isomers. The axial acetyl group in the cis isomer is more sterically hindered by the axial hydrogens than the equatorial acetyl group in the trans isomer. This can lead to different reaction rates, with the trans isomer generally reacting faster. Furthermore, the trajectory of the nucleophilic attack is influenced by the ring's conformation, which can lead to different stereochemical outcomes (diastereoselectivity) in reactions that form a new chiral center, such as reduction of the ketone to an alcohol.
Strategies for Chiral Resolution and Enantiopurification
Since this compound is a chiral compound, obtaining enantiomerically pure forms from a racemic mixture (an equal mixture of enantiomers) requires specialized separation techniques. These methods are applied separately to the cis and trans diastereomers after they have been isolated.
Classical Chiral Resolution: This strategy involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. For a ketone, a common approach is to react it with a chiral amine to form diastereomeric imines or with a chiral diol to form diastereomeric ketals. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or column chromatography. After separation, the chiral auxiliary is removed, regenerating the enantiomerically pure ketones.
Enantiopurification by Chiral Chromatography: A more direct and widely used method is chiral high-performance liquid chromatography (HPLC). This technique employs a chiral stationary phase (CSP) within the chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP due to the formation of transient, diastereomeric complexes. This differential interaction leads to different retention times, allowing one enantiomer to elute from the column before the other, thus achieving separation and enantiopurification. mdpi.com This method is highly effective for both analytical determination of enantiomeric excess and for preparative-scale separation to obtain pure enantiomers. beilstein-archives.org
Research Applications and Potential Functional Utility of 1 4 Propan 2 Yl Cyclohexyl Ethan 1 One
Role as a Key Intermediate in Organic Synthesis and Fine Chemical Production
1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one, also known as (4-isopropylcyclohexyl)methyl ketone, serves as a significant intermediate in the synthesis of more complex molecules and fine chemicals. Its chemical structure allows for a variety of transformations, making it a valuable precursor in multi-step synthetic pathways.
The reactivity of the ketone group and the aliphatic cyclohexane (B81311) ring allows for a range of chemical modifications. For instance, related cyclohexyl ketones are used as starting materials in reactions such as the Wolff-Kishner reduction to produce alkylated cyclohexanes. A patent describes a process where a similar intermediate, 2-(4-p-methoxy-phenyl)-1-(trans-4-alkyl-cyclohexyl) ethyl ketone, is converted to 4-[2-(trans-4-alkyl-cyclohexyl)ethyl] phenol, a component for liquid crystals, using hydrazine (B178648) hydrate (B1144303) and potassium hydroxide. This highlights the utility of the cyclohexyl ketone moiety as a precursor to other functionalized molecules. These synthetic transformations underscore the importance of this compound and its analogs as versatile intermediates in the production of specialized chemicals.
| Intermediate Compound | Reaction Type | Product | Application Area |
| (4-isopropylcyclohexyl)methyl ketone | Hydrogenation | 1-(4-isopropylcyclohexyl)ethanol (B63086) | Fine Chemicals / Fragrance |
| 2-(4-p-methoxy-phenyl)-1-(trans-alkyl-cyclohexyl) ethyl ketone | Wolff-Kishner Reduction | 4-[2-(trans-alkyl-cyclohexyl)ethyl] phenol | Liquid Crystals |
Exploration in the Development of Novel Materials and Polymers
The exploration of this compound and related cyclohexyl ketones in the development of novel materials and polymers is an emerging area of research. The rigid and bulky nature of the cyclohexyl group can impart desirable properties such as thermal stability, mechanical strength, and specific optical characteristics to polymeric structures. While direct applications of this compound in polymer science are not extensively documented, the functional ketone group provides a reactive site for polymerization or for modifying existing polymers.
Research into compounds with similar structural motifs suggests potential pathways for utilization. For example, cyclohexanone (B45756) derivatives are used in the synthesis of bis-chalcones, which can possess interesting material properties. The base-catalyzed Claisen-Schmidt condensation reaction between a ketone like cyclohexanone and substituted benzaldehydes is a common method to produce these compounds. Such molecules can be investigated for applications in areas like nonlinear optics or as building blocks for functional polymers. The incorporation of the this compound scaffold into polymer chains could potentially lead to materials with unique physical and chemical properties, although this remains a field for future investigation.
Investigations into the Biological Activity of Structurally Related Cyclohexyl Ketone Scaffolds (e.g., antimicrobial research)
While the biological profile of this compound itself is not widely reported, extensive research has been conducted on the biological activities of structurally related cyclohexyl ketone scaffolds. These investigations have revealed that the cyclohexane ring, often in combination with a ketone or other functional groups, can be a key pharmacophore, particularly in the realm of antimicrobial research.
Synthetic bis-chalcones derived from cyclohexanone have demonstrated notable biological potential. A study evaluating six synthetic bis-chalcones found that compounds with a cyclohexanone core exhibited strong antibacterial activities against several pathogenic bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella enteritidis. These findings suggest that the cyclohexanone moiety can serve as a foundational structure for the development of new antibacterial agents.
Environmental Fate and Degradation Studies of 1 4 Propan 2 Yl Cyclohexyl Ethan 1 One
Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)
There is no specific experimental data available in the public domain regarding the abiotic transformation of 1-[4-(propan-2-yl)cyclohexyl]ethan-1-one. Studies on its photolysis (degradation by light) and hydrolysis (reaction with water) have not been found. Therefore, its rate of degradation under various environmental pH conditions and the influence of sunlight on its persistence in aquatic and terrestrial ecosystems are unknown.
Microbial Biotransformation and Biodegradation Kinetics
Information regarding the microbial biotransformation and biodegradation kinetics of this compound is not available. There are no published studies identifying specific microorganisms capable of degrading this compound or data on the rates of its biodegradation in different environmental compartments such as soil, sediment, or water. The metabolic pathways for its breakdown by microorganisms have not been elucidated.
Sorption, Volatilization, and Environmental Distribution Modeling
Specific data on the sorption, volatilization, and environmental distribution of this compound are absent from the scientific literature. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Henry's Law constant, which are crucial for predicting the compound's movement and partitioning between soil, water, and air, have not been determined. As a result, its potential for leaching into groundwater, volatilizing into the atmosphere, or accumulating in soil and sediment cannot be accurately modeled.
Assessment of Transformation Products and Metabolites in Environmental Matrices
Due to the lack of studies on its degradation, there is no information available on the transformation products and metabolites of this compound in environmental matrices. The identity, persistence, and potential toxicity of any breakdown products that may form under abiotic or biotic conditions remain uninvestigated.
Q & A
Q. What are the established synthetic routes for 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves Friedel-Crafts acylation, where 4-isopropylcyclohexanol is acetylated using acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, ketonization of substituted cyclohexane derivatives via oxidation of secondary alcohols using chromium-based reagents (e.g., CrO₃/H₂SO₄) is documented . Optimization requires monitoring reaction progress via TLC or GC-MS and adjusting parameters like temperature (typically 80–120°C), solvent polarity (e.g., ethanol or DCM), and stoichiometry. Recrystallization in ethanol or hexane improves purity (>95%) .
Q. How is the structural conformation of this compound characterized experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃, 400 MHz): Signals at δ 2.45–2.65 (m, cyclohexyl protons), δ 1.80–2.10 (m, isopropyl group), and δ 2.10 (s, acetyl CH₃) .
- ¹³C NMR : Key peaks at ~208 ppm (ketone C=O), 30–35 ppm (cyclohexyl C), and 25 ppm (isopropyl CH₃) .
Infrared Spectroscopy (IR) : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .
X-ray Crystallography : SHELX software (SHELXL-97) refines crystal structures to confirm chair cyclohexane conformations and steric effects from the isopropyl group .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<1% threshold).
- DSC/TGA : Thermal stability analysis shows decomposition onset at ~200°C, critical for storage conditions .
- Mass Spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 181.1594) confirms molecular formula (C₁₁H₁₈O) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic hydrogenation?
- Methodological Answer : The bulky isopropyl group hinders equatorial attack in hydrogenation, favoring axial reduction to produce 1-[4-(Propan-2-yl)cyclohexyl]ethanol. Catalysts like Pd/C (10% w/w) in ethanol at 50 psi H₂ achieve >80% conversion. Kinetic studies (GC-MS timepoints) show slower rates compared to less-hindered analogs . Computational DFT models (B3LYP/6-31G*) correlate steric bulk with transition-state energy barriers .
Q. What strategies resolve contradictions in reported biological activities of structurally similar ketones?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values) arise from variations in:
- Test strains : Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli).
- Solubility : Use of DMSO carriers affects bioavailability .
Resolution : Standardize protocols (CLSI guidelines) and validate via dose-response curves. SAR studies highlight the necessity of the isopropyl group for biofilm disruption .
Q. Can computational methods predict the compound’s potential as a fungicide lead?
- Methodological Answer : Molecular Docking : AutoDock Vina screens against fungal CYP51 (lanosterol demethylase) show binding affinity (ΔG = -8.2 kcal/mol) via hydrophobic interactions with the isopropyl group . MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns. Key residues (e.g., Phe228) stabilize binding . In Vitro Validation : Antifungal assays against Botrytis cinerea show EC₅₀ = 12 µM, aligning with predictions .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the cyclohexyl ring in modulating lipophilicity for blood-brain barrier penetration.
- Green Synthesis : Develop biocatalytic routes using ketoreductases to improve enantioselectivity .
- Toxicity Profiling : ADMET predictions (e.g., ProTox-II) to assess hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
